REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][OH:12])=[CH:9][CH:10]=1.C1OCCOCCOCCOCCOC1.[Cl:28][C:29]1[CH:38]=[C:37](Cl)[C:36]2[C:31](=[C:32]([Cl:42])[C:33]([O:40][CH3:41])=[CH:34][CH:35]=2)[N:30]=1.[NH4+].[Cl-]>CN(C=O)C.C(OCC)(=O)C.O>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][O:12][C:37]2[C:36]3[C:31](=[C:32]([Cl:42])[C:33]([O:40][CH3:41])=[CH:34][CH:35]=3)[N:30]=[C:29]([Cl:28])[CH:38]=2)=[CH:7][CH:6]=1 |f:0.1,5.6|
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Name
|
|
Quantity
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2.74 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.55 mL
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)CO
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Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
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C1COCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=C(C(=CC=C2C(=C1)Cl)OC)Cl
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
|
After 18 hrs of stirring at room temperature
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Duration
|
18 h
|
Type
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FILTRATION
|
Details
|
the precipitate was filtered
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Type
|
CUSTOM
|
Details
|
The filtrate was purified by chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC2=CC(=NC3=C(C(=CC=C23)OC)Cl)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |